1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
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Overview
Description
1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Attachment of the Formylphenoxy Group: The formylphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with a formylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Methoxyphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide: Similar structure but with a methoxy group instead of a formyl group.
1-[2-(4-Hydroxyphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide: Contains a hydroxy group instead of a formyl group.
Uniqueness
1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[2-(4-formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-4-2-6-19(22-15)23-21(27)17-5-3-11-24(12-17)20(26)14-28-18-9-7-16(13-25)8-10-18/h2,4,6-10,13,17H,3,5,11-12,14H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZMNPKLOPEBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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